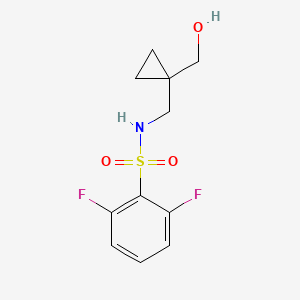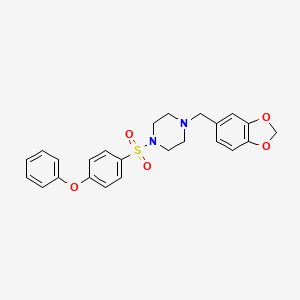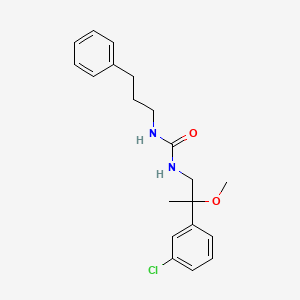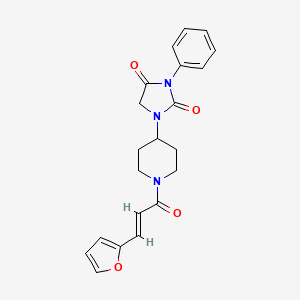
2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various chemical reactions and biological activities. Benzenesulfonamides have been extensively studied due to their role as inhibitors of carbonic anhydrases, which are enzymes involved in many physiological processes . Additionally, benzenesulfonamide derivatives have been synthesized and evaluated for various pharmacological activities, including antidiabetic , anti-inflammatory , and enzyme inhibition properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various functional groups to the benzenesulfonamide core to enhance biological activity or selectivity. For instance, the use of click chemistry has been reported to synthesize a series of benzene- and tetrafluorobenzenesulfonamides with different substituents, including cycloalkyl and amino-/hydroxy-/halogenoalkyl moieties . Similarly, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides involved the introduction of a benzothiazole group to the benzenesulfonamide core, which showed significant antidiabetic activity .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives plays a crucial role in their biological activity. The introduction of fluorine atoms, for example, has been shown to enhance the selectivity of COX-2 inhibitors by affecting the electronic distribution and steric hindrance around the sulfonamide group . The X-ray crystal structure analysis of benzenesulfonamide inhibitors bound to carbonic anhydrase II has provided insights into the factors that govern inhibitory potency, such as hydrogen bond interactions with catalytic amino acid residues .
Chemical Reactions Analysis
Benzenesulfonamides participate in various chemical reactions, which are essential for their derivatization and biological function. For example, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid, a related compound, reacts rapidly with primary amines at room temperature to form derivatives suitable for gas chromatography with electron-capture detection . This reactivity towards amines is a characteristic feature of sulfonamides and is often exploited in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by the nature and position of substituents on the aromatic ring. The introduction of electron-withdrawing groups such as fluorine can affect the acidity of the sulfonamide hydrogen, solubility, and overall stability of the molecule . These properties are critical in determining the pharmacokinetic and pharmacodynamic profiles of the compounds, as well as their suitability for drug development.
Applications De Recherche Scientifique
Gastroprotective Properties of Ebrotidine
Ebrotidine, a compound with a sulfonamide group similar to the chemical structure of interest, demonstrates significant potential in treating ulcer disease due to its H2-receptor antagonist properties and its ability to induce mucosal responses. This drug enhances the synthesis and secretion of components crucial for gastric mucosal repair and integrity, offering a promising approach for ulcer treatment without the side effects typically associated with other H2-blockers (Slomiany et al., 1997).
Application of 1-Methylcyclopropene in Agriculture
1-Methylcyclopropene (1-MCP) is a cyclopropyl containing compound known for inhibiting ethylene action, significantly affecting the ripening and senescence processes in fruits and vegetables. This compound's application spans across delaying senescence in non-climacteric fruits to improving the postharvest quality of climacteric fruits, showcasing its broad utility in enhancing agricultural product longevity and quality (Blankenship & Dole, 2003).
Environmental Fate and Behavior of Parabens
Parabens, including structures with hydroxybenzoic acid components, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens persist in the environment due to continuous introduction, raising concerns about their impact on water quality and necessitating further research into their effects and management (Haman et al., 2015).
Electrofluorination of Organic Compounds
The electrofluorination process, relevant to compounds with fluorinated groups, involves anodic oxidation leading to the formation of radical-cations, which are key intermediates in synthesizing fluorinated organic compounds. This method provides a pathway for preparing compounds with varying degrees of fluorination, offering insights into the mechanism and potential applications of fluorinated analogs (Gambaretto et al., 1982).
Antimicrobial Properties of Monoterpenes
Compounds like p-Cymene, which share structural motifs with the compound of interest, are explored for their antimicrobial properties. These naturally occurring compounds demonstrate significant biological activities, highlighting the potential for developing new antimicrobial agents from chemically similar structures (Marchese et al., 2017).
Propriétés
IUPAC Name |
2,6-difluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c12-8-2-1-3-9(13)10(8)18(16,17)14-6-11(7-15)4-5-11/h1-3,14-15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBOUXJKXNYOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=C(C=CC=C2F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)
![ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2515588.png)



![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)


![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)

![1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2515605.png)
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)